S-Methyl methanethiosulfonate

Reversible inhibition Cysteine modification Enzyme reactivation

S-Methyl methanethiosulfonate (MMTS; CAS 2949-92-0), a thiosulfonate ester with molecular formula C₂H₆O₂S₂ and molecular weight 126.20 g/mol , is a small, neutral, membrane-permeable sulfhydryl-reactive compound used in experimental biochemistry for the rapid and specific modification of cysteine thiol groups. MMTS converts free sulfhydryls (-SH) on cysteine side chains into methylthio mixed disulfides (-S-S-CH₃) , a modification that is reversible upon treatment with reducing agents such as dithiothreitol (DTT), 2-mercaptoethanol (2-ME), or Tris(2-carboxyethyl)phosphine (TCEP).

Molecular Formula C2H6O2S2
Molecular Weight 126.20 g/mol
CAS No. 2949-92-0
Cat. No. B013714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Methyl methanethiosulfonate
CAS2949-92-0
SynonymsMethanesulfonothioic Acid S-Methyl Ester;  Thiomethanesulfonic Acid S-Methyl Ester;  MMTS;  NSC 21545;  S-Methyl Methanesulfonothioate;  S-Methyl Methanethio-_x000B_sulfonate; 
Molecular FormulaC2H6O2S2
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCSS(=O)(=O)C
InChIInChI=1S/C2H6O2S2/c1-5-6(2,3)4/h1-2H3
InChIKeyXYONNSVDNIRXKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly

Structure & Identifiers


Interactive Chemical Structure Model





S-Methyl Methanethiosulfonate (MMTS) CAS 2949-92-0: Procurement-Grade Technical Profile for Cysteine Modification Research


S-Methyl methanethiosulfonate (MMTS; CAS 2949-92-0), a thiosulfonate ester with molecular formula C₂H₆O₂S₂ and molecular weight 126.20 g/mol , is a small, neutral, membrane-permeable sulfhydryl-reactive compound used in experimental biochemistry for the rapid and specific modification of cysteine thiol groups [1]. MMTS converts free sulfhydryls (-SH) on cysteine side chains into methylthio mixed disulfides (-S-S-CH₃) , a modification that is reversible upon treatment with reducing agents such as dithiothreitol (DTT), 2-mercaptoethanol (2-ME), or Tris(2-carboxyethyl)phosphine (TCEP) . This reversible blocking capability distinguishes MMTS from irreversible alkylating agents and enables its use in applications including trapping of native thiol-disulfide redox states, protection of cysteine residues during protein purification, and reversible inhibition of thiol-dependent enzymes [1][2]. The compound is available commercially at purities ≥98.0% (GC) with recommended storage at 2-8°C .

S-Methyl Methanethiosulfonate (MMTS) CAS 2949-92-0: Why Generic Thiol-Modifying Reagent Substitution Compromises Experimental Integrity


Substitution of MMTS with alternative thiol-modifying reagents is not equivalent because of fundamentally distinct chemical mechanisms that dictate reversibility, reaction product identity, membrane accessibility, and downstream experimental compatibility. Irreversible alkylating agents such as N-ethylmaleimide (NEM) and iodoacetamide (IAM) form stable thioether bonds that permanently inactivate target proteins and preclude functional recovery [1], whereas MMTS forms a reversible methylthio mixed disulfide that can be quantitatively cleaved with reducing agents to restore native thiol function [2]. Among MTS-class reagents, MMTS is neutral and membrane-permeable, enabling access to intracellular and buried cysteine residues that remain inaccessible to charged, membrane-impermeant analogs such as MTSES (negatively charged) and MTSET/MTSEA (positively charged) [3][4]. Furthermore, the small size of the methylthio adduct (-S-S-CH₃) introduces minimal steric perturbation and structurally mimics the methionine side chain, reducing the likelihood of unintended conformational disruption compared to bulkier modifications [5]. These differential properties directly impact experimental outcomes in thiol-redox trapping, enzyme protection during purification, membrane transport studies, and reversible inhibition assays—applications where generic substitution leads to data loss or functional irreversibility. The following quantitative evidence establishes the specific performance metrics that define MMTS selection criteria.

S-Methyl Methanethiosulfonate (MMTS) CAS 2949-92-0: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Reversible vs. Irreversible Cysteine Modification: MMTS Enables Functional Recovery Whereas N-Ethylmaleimide and Iodoacetamide Cause Permanent Inactivation

MMTS forms a reversible methylthio mixed disulfide (-S-S-CH₃) with cysteine thiols that can be cleaved by reducing agents to restore native thiol function, in contrast to irreversible alkylating agents N-ethylmaleimide (NEM) and iodoacetamide (IAM) which form stable thioether adducts that permanently inactivate proteins [1]. In KDO 8-P synthase, MMTS treatment completely abolished enzymatic activity and prevented DTNB titration of cysteines; subsequent treatment with DTT restored full enzymatic activity and recovered two DTNB-titratable cysteine residues [2]. In cysteine protease applications, MMTS enables enzyme reactivation following storage, unlike irreversible inhibitors which preclude subsequent functional studies [3].

Reversible inhibition Cysteine modification Enzyme reactivation Thiol protection

Membrane Permeability: MMTS Accesses Intracellular Cysteines Whereas Charged MTS Reagents (MTSES, MTSEA, MTSET) Are Membrane-Impermeant

MMTS is a neutral, membrane-permeable MTS reagent that can access intracellular and buried cysteine residues, whereas charged MTS reagents (MTSES: negatively charged; MTSEA and MTSET: positively charged) are membrane-impermeant and restricted to extracellular modification [1][2]. In rat NaPi IIa cotransporter expressed in Xenopus oocytes, the wild-type protein was completely resistant to three membrane-impermeant MTS reagents (MTSEA, MTSET, and MTSES), but membrane-permeant MMTS inhibited transport activity of both wild-type and all single cysteine mutant proteins [1]. In human equilibrative nucleoside transporter 1 (hENT1) studies, the membrane-permeable MMTS enhanced [³H]NBMPR binding in a pH-dependent manner and decreased [³H]2-chloroadenosine uptake, while membrane-impermeable MTSET and MTSES exhibited distinct and limited effects [2]. In SR-BI-mediated HDL-CE uptake assays, MMTS at 1 mM completely blocked selective HDL-BODIPY-CE uptake in intact COS-7 cells (p = 0.00014 vs. control), an effect also observed with MTSEA and MTSET under the same conditions where these reagents could access extracellular targets, while the negatively charged MTSES showed no significant inhibition (p = 0.08908) [3].

Membrane permeability Cysteine accessibility Transporter studies Intracellular targeting

Reaction Kinetics: MMTS Exhibits Second-Order Rate Constants on the Order of 10⁵ M⁻¹s⁻¹ with Thiolates, with Reactivity Predictable via Brønsted Relationship

The second-order rate constant (kS) for the reaction of thiolate anions with MMTS follows a Brønsted relationship dependent on thiol pKa, enabling quantitative prediction of modification rates across diverse cysteine environments [1]. For aryl thiols, log G = 1.44 with β = 0.635; for alkyl thiols, log G = 3.54 with β = 0.309 [1]. The reactivity of the protonated thiol group toward MMTS is negligible compared to the thiolate anion—for 2-mercaptoethanol, the protonated form reactivity is at least 5 × 10⁹-fold lower than that of the thiolate anion [1]. The intrinsic reactivity of methanethiosulfonate reagents with thiols is remarkably high, with rate constants on the order of 10⁵ M⁻¹s⁻¹ under physiological conditions . At the active site of papain, Cys-25 exhibits a small dependence of reactivity on thiol pKa (β ≈ 0.09), distinct from model thiol systems, reflecting unique active-site electrostatic environments [1].

Reaction kinetics Thiolate reactivity Brønsted analysis Quantitative thiol modification

Functional Group Selectivity: MMTS Exhibits High Specificity for Cysteine Thiols with Minimal Amine Cross-Reactivity at Physiological pH Compared to Haloacetamides

MMTS demonstrates high reaction specificity for cysteine thiol groups, with minimal cross-reactivity toward other nucleophilic amino acid side chains under appropriate pH conditions [1]. In comparative proteomics studies, MMTS modification under conditions protecting thiols from oxidation improved peptide identification by 10-20% compared to standard iodoacetamide alkylation procedures [2]. Haloacetamide/haloacetate reagents (e.g., iodoacetamide, iodoacetate) react with amines and other nucleophiles when pH is elevated, whereas MMTS maintains high specificity for thiols with susceptibility limited primarily to disulfide exchange at alkaline pH [1]. In the biotin switch technique for detecting protein S-sulfhydration and S-nitrosylation, MMTS serves as the preferred alkylating reagent due to its selectivity for free thiols and compatibility with downstream reduction and labeling steps [3].

Thiol selectivity Cysteine-specific modification Off-target reactivity Proteomics sample preparation

Structural Mimicry: MMTS-Modified Cysteine Adduct (-S-S-CH₃) Structurally Resembles Methionine Side Chain, Minimizing Conformational Perturbation

The MMTS modification product on cysteine residues is a methylthio mixed disulfide (-CH₂-S-S-CH₃) that is structurally similar to the methionine side chain (-CH₂-CH₂-S-CH₃), differing only by substitution of a methylene group with a disulfide sulfur atom [1]. This structural mimicry introduces minimal steric and electronic perturbation compared to bulkier modifications such as carboxamidomethyl (from iodoacetamide) or succinimidyl (from NEM) adducts [2]. The small size of the MMTS adduct also contributes to the reagent's ability to access buried cysteine residues that are sterically inaccessible to larger modifying agents [3]. In chloramphenicol acetyltransferase studies, MMTS modification at Cys-31 produced an adduct that preserved overall protein architecture while blocking catalytic activity reversibly [1].

Structural biology Cysteine modification Minimal perturbation Active site probing

Cysteine Protease Reversible Inhibition: MMTS Enables Autolysis Prevention During Purification and Storage Without Permanent Activity Loss

Cysteine proteases are susceptible to autolysis during purification and storage, compromising yield and functional integrity. MMTS reversibly inhibits cysteine protease activity by modifying the catalytic cysteine thiol, preventing autolysis while enabling subsequent reactivation with reducing agents [1]. In triticain-α (a papain-like cysteine protease), MMTS protected the enzyme from autolysis during long-term purification and refolding, allowing recovery of active protease after DTT treatment [2]. Unlike irreversible inhibitors which preclude functional studies, MMTS offers an ideal solution for preventing autolysis during storage and allowing subsequent protein activation when required [1]. The crystal structure of cruzain (a Trypanosoma cruzi cysteine protease) bound to MMTS inhibitor at 1.19 Å resolution confirms direct modification of the catalytic cysteine and provides atomic-level detail of the reversible inhibition mechanism [3].

Cysteine protease Autolysis prevention Reversible inhibition Protein purification

S-Methyl Methanethiosulfonate (MMTS) CAS 2949-92-0: Validated Application Scenarios for Scientific Procurement


Trapping Native Thiol-Disulfide Redox States and Detecting S-Nitrosylation/S-Sulfhydration

MMTS is the reagent of choice for the biotin switch technique and related assays designed to trap and quantify reversible cysteine oxidative modifications including S-nitrosylation and S-sulfhydration. In these protocols, MMTS rapidly and selectively blocks all free thiols, preventing thiol-disulfide exchange artifacts during subsequent reduction and labeling steps [1]. The high specificity of MMTS for free thiols (minimal amine cross-reactivity) and the reversibility of its modification ensure that only native oxidative modifications are captured for downstream detection [2]. This application leverages the differential properties established in Evidence Items 1 (reversibility), 4 (selectivity), and 3 (rapid kinetics).

Mapping Intracellular and Transmembrane Cysteine Accessibility in Membrane Proteins

For structure-function studies of membrane transporters, ion channels, and receptors requiring identification of cysteine residues located in intracellular or transmembrane domains, MMTS is the preferred procurement choice over charged MTS reagents. As demonstrated in NaPi IIa cotransporter [3] and hENT1 nucleoside transporter [4] studies, the membrane permeability of neutral MMTS enables modification of cysteine residues that are completely inaccessible to membrane-impermeant MTSES, MTSEA, and MTSET. Researchers using substituted cysteine accessibility method (SCAM) with MMTS can map pore-lining regions and functional residues throughout the entire protein topology rather than being restricted to extracellular domains [5]. This application directly follows from Evidence Item 2 (membrane permeability).

Cysteine Protease Protection During Purification and Long-Term Storage

MMTS is the indicated reagent for laboratories purifying and storing cysteine proteases (e.g., papain, cathepsins, caspases) where preventing autolytic degradation is critical but permanent inactivation is unacceptable. Unlike irreversible inhibitors (E-64, leupeptin, iodoacetamide) that preclude functional recovery, MMTS reversibly modifies the catalytic cysteine to block autolysis while enabling quantitative reactivation with DTT or TCEP when the protease is needed for downstream assays [6]. The crystal structure of MMTS-bound cruzain confirms direct catalytic cysteine modification [7], and triticain-α studies validate protection during refolding [8]. This scenario derives from Evidence Item 6 (cysteine protease reversible inhibition) and Evidence Item 1 (reversibility).

Reversible Inhibition of Thiol-Dependent Enzymes for Mechanistic Studies

For enzymology investigations requiring temporary inactivation of thiol-dependent enzymes (e.g., GAPDH, creatine kinase, KDO 8-P synthase) with subsequent functional recovery, MMTS provides a reversible blocking solution that irreversible alkylating agents cannot offer. MMTS modifies functional cysteines at active sites, preventing thiol oxidation and reversibly inhibiting the enzyme [8]. Treatment with reducing agents restores enzymatic activity, enabling experimental designs that include both inhibited and reactivated states from the same sample [9]. The rapid kinetics (~10⁵ M⁻¹s⁻¹) [10] and minimal structural perturbation [11] of MMTS modification make it suitable for precise temporal control of enzyme activity. This application builds on Evidence Items 1, 3, and 5.

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